2-Bromohexane: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Reactivity
2-Bromohexane: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Reactivity
Executive Summary
2-Bromohexane (CAS 3377-86-4) is a highly versatile secondary alkyl halide that serves as a critical intermediate in pharmaceutical synthesis, agrochemical development, and advanced materials engineering. As a chiral organobromine compound, it provides a fundamental building block for stereospecific molecular architectures. This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, structural dynamics, and field-proven experimental protocols associated with 2-bromohexane, designed for researchers and drug development professionals.
Physicochemical Profiling
Understanding the fundamental properties of 2-bromohexane is essential for predicting its behavior in various solvent systems and optimizing reaction conditions. The data summarized below is synthesized from authoritative chemical databases, including [1] and the [2].
Table 1: Fundamental Chemical and Physical Properties
| Property | Value | Scientific Context / Impact |
| IUPAC Name | 2-Bromohexane | Indicates bromine substitution at the C2 position. |
| CAS Registry Number | 3377-86-4 | Unique identifier for the racemic mixture. |
| Molecular Formula | C₆H₁₃Br | Defines the stoichiometry for reaction yield calculations. |
| Molecular Weight | 165.07 g/mol | Utilized for molarity and equivalent conversions. |
| Appearance | Colorless liquid | Discoloration (yellow/brown) indicates free bromine formation via photodegradation. |
Table 2: Thermodynamic and Transport Properties
| Property | Value | Experimental Relevance |
| Boiling Point | 143 °C (416 K) | Enables isolation from unreacted alkenes (e.g., 1-hexene, bp 63 °C) via fractional distillation. |
| Density | 1.189 g/mL at 25 °C | Forms the lower layer in aqueous biphasic extractions (water density ~1.0 g/mL). |
| Flash Point | 47 °C (117 °F) | Classified as a flammable liquid; requires handling in explosion-proof fume hoods. |
| Water Solubility | Insoluble | Necessitates phase-transfer catalysts (PTCs) for reactions with aqueous reagents. |
Structural and Stereochemical Dynamics
2-Bromohexane possesses a stereocenter at the C2 carbon, meaning it exists as two enantiomers: (R)-2-bromohexane and (S)-2-bromohexane[3]. In standard electrophilic addition reactions starting from achiral 1-hexene, a racemic mixture (50:50 R/S) is generated because the intermediate planar secondary carbocation can be attacked by the bromide nucleophile from either face. For drug development professionals, utilizing enantiopure 2-bromohexane requires either stereospecific synthesis (e.g., starting from enantiopure 2-hexanol via an Sₙ2 inversion using PBr₃) or chiral resolution techniques.
Synthesis Methodologies: Phase-Transfer Catalysis
The most common and economically viable method for synthesizing 2-bromohexane in the laboratory is the hydrobromination of 1-hexene[4]. Because 1-hexene is highly non-polar and concentrated hydrobromic acid (HBr) is highly polar, the two reagents form an immiscible biphasic system. To overcome this mass-transfer limitation, a phase-transfer catalyst (PTC) such as Aliquat 336 is employed.
Biphasic synthesis workflow of 2-bromohexane via phase-transfer catalysis.
Experimental Protocol: Hydrobromination of 1-Hexene
This protocol is designed as a self-validating system, ensuring high yield and purity through mechanistic causality.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-hexene (1.0 eq) and 48% aqueous HBr (3.0 eq). Add 5 mol% of Aliquat 336.
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Causality: The PTC transports the lipophilic bromide ion into the organic phase, drastically accelerating the reaction rate and minimizing competing hydration reactions that would otherwise form 2-hexanol.
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Reflux: Attach a water-jacketed condenser and reflux the biphasic mixture at 100 °C under vigorous stirring for 2 hours.
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Causality: Heat provides the activation energy required for the protonation of the alkene. The reaction follows Markovnikov's Rule : the proton adds to the terminal carbon to form a secondary carbocation, which is thermodynamically stabilized by hyperconjugation, ensuring 2-bromohexane is the exclusive regioisomer[5].
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Phase Separation & Neutralization: Cool the mixture to room temperature. Separate the lower organic layer (2-bromohexane, density 1.189 g/mL) from the upper aqueous layer. Wash the organic layer successively with water and 10% NaHCO₃ until CO₂ evolution ceases.
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Causality: The bicarbonate wash neutralizes residual HBr. The cessation of gas evolution acts as a visual, self-validating endpoint for neutralization.
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Desiccation & Purification: Dry the organic layer over anhydrous Na₂SO₄ until the liquid is completely transparent. Filter and purify via simple distillation, collecting the fraction boiling at 142–144 °C.
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Causality: Na₂SO₄ removes trace water. Distillation isolates the target molecule from the high-boiling PTC and any unreacted starting material.
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Reactivity and Downstream Applications
As a secondary alkyl halide, 2-bromohexane sits at the mechanistic crossroads of nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E1/E2), making it a highly tunable substrate depending on the choice of reagent and solvent[6]. Furthermore, it is an excellent precursor for Grignard reagents.
Core reactivity pathways: Grignard formation, elimination, and substitution.
Experimental Protocol: Preparation of sec-Hexylmagnesium Bromide (Grignard Reagent)
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Glassware Preparation: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and inert gas (Argon/N₂) inlet.
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Causality: Grignard reagents are highly basic and nucleophilic. Even atmospheric moisture will instantly quench the reagent, yielding hexane and magnesium hydroxide.
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Activation: Add magnesium turnings (1.1 eq) and a single crystal of iodine to the flask. Stir dry for 5 minutes until the iodine sublimes.
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Causality: Magnesium turnings are naturally coated with an unreactive MgO passivation layer. Iodine reacts with this layer to expose pure, highly reactive magnesium metal, ensuring reliable initiation.
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Initiation and Propagation: Add enough anhydrous diethyl ether to cover the Mg. Add 5% of the total 2-bromohexane volume. Once the solution turns cloudy and gently boils (indicating initiation), dilute the remaining 2-bromohexane in ether and add dropwise to maintain a gentle reflux.
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Causality: The reaction is highly exothermic. Dropwise addition controls the thermal runaway and suppresses Wurtz coupling (where two 2-bromohexane molecules react to form 4,5-dimethyloctane).
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Safety and Handling
2-Bromohexane requires stringent safety protocols. It is classified under GHS as a flammable liquid (H226) and a skin/eye irritant (H315, H319)[1].
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Storage: Store in a cool, dark, and well-ventilated cabinet. Exposure to UV light can cause homolytic cleavage of the C-Br bond, releasing corrosive bromine radicals.
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Disposal: Halogenated waste must be segregated from non-halogenated organic waste to prevent the formation of explosive mixtures and to comply with environmental regulations regarding ozone-depleting substances.
References
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National Center for Biotechnology Information (NCBI). "2-Bromohexane - PubChem Compound Summary." PubChem, U.S. National Library of Medicine. Available at:[Link]
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National Institute of Standards and Technology (NIST). "Hexane, 2-bromo-." NIST Chemistry WebBook, SRD 69. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "(S)-2-Bromohexane - PubChem Compound Summary." PubChem, U.S. National Library of Medicine. Available at:[Link]
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Chemistry Online. "Microscale - Synthesis of 2-bromohexane." Chemistry Online Laboratory Protocols. Available at:[Link]
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Wikipedia Contributors. "2-Bromohexane." Wikipedia, The Free Encyclopedia. Available at: [Link]
Sources
- 1. 2-Bromohexane | C6H13Br | CID 18805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane, 2-bromo- (CAS 3377-86-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (s)-2-Bromohexane | C6H13Br | CID 24884210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry-online.com [chemistry-online.com]
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